3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Overview
Description
Synthesis Analysis
This compound reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides . A series of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones, isothiazolo[5,4-b]pyridin-3(2H)-ones, N-substituted 2-sulfanylnicotinamides and the corresponding carbothioamide derivatives were synthesized .Molecular Structure Analysis
The molecular weight of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” is 185.29 . The InChI code is 1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H .Chemical Reactions Analysis
The reaction of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” with aliphatic amines gave compounds containing thiol and carbothioamide groups at the ortho-positions . It also reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides .Scientific Research Applications
Medical Research: Hydrogen Sulfide Signaling
This compound has garnered attention due to its role as a source of hydrogen sulfide (H2S), a gaseous signaling molecule produced endogenously within the body. H2S has various physiological roles, including vasodilation and modulation of inflammatory responses .
Antimicrobial Activity
“3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” and its derivatives have been studied for their antimicrobial properties. This application is significant in the development of new antimicrobial agents .
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various polysulfur-containing heterocycles. These derivatives have potential applications across different chemical industries .
Mechanism of Action
Target of Action
The primary target of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (also known as D3T) is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is also involved in the activation of Nrf2 , a transcription factor that regulates the expression of antioxidant proteins .
Mode of Action
D3T interacts with its targets by downregulating the NLRP3 inflammasome . This interaction inhibits the activation of the JNK pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell survival . D3T is also known to activate the Nrf2-HO-1 signaling pathway .
Biochemical Pathways
The action of D3T affects several biochemical pathways. By downregulating the NLRP3 inflammasome, D3T can modulate the inflammatory response . The activation of the Nrf2-HO-1 signaling pathway by D3T leads to the upregulation of antioxidant proteins, which can protect cells from oxidative stress .
Pharmacokinetics
The molecular weight of d3t (18529 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of D3T’s action at the molecular and cellular level is a decrease in inflammation and an increase in antioxidant activity. This can protect cells from damage caused by oxidative stress . In addition, D3T has been shown to protect retinal pigment epithelium (RPE) cells from UV-induced damage .
Action Environment
The action, efficacy, and stability of D3T can be influenced by various environmental factors. For example, the presence of oxygen in the air or an unsaturated nitrile can act as an oxidizing agent
properties
IUPAC Name |
dithiolo[3,4-b]pyridine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHSIJPOQETLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SSC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333085 | |
Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3445-78-1 | |
Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione with primary amines?
A1: Research indicates that 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione (compound 10) reacts with primary amines, yielding 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides (compounds 11a-g) as the major products []. This reaction also generates two minor products: isothiazolo[5,4-b]pyridine-3(2H)thiones (compounds 12a-g) and 3-imino-3H-1,2-dithiolo[3,4-b]pyridines (compounds 13a-g) []. Further investigation revealed optimized synthetic routes to produce compounds 12 and 13 in good yield [].
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